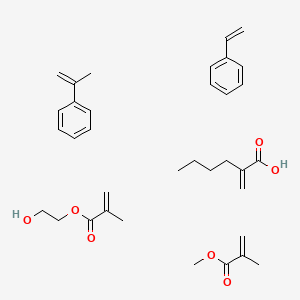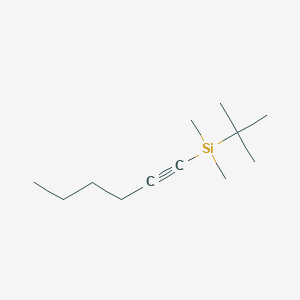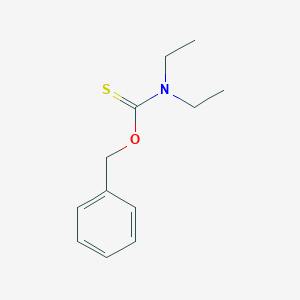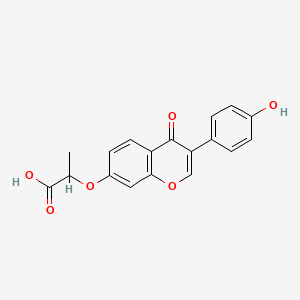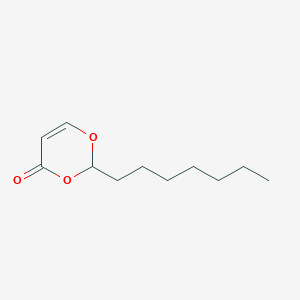
2-Heptyl-2H,4H-1,3-dioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptyl-2H,4H-1,3-dioxin-4-one: is an organic compound belonging to the class of dioxinones It is characterized by a heptyl group attached to a dioxinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-2H,4H-1,3-dioxin-4-one typically involves the reaction of heptanal with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Heptyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxinone ring to a dihydroxy compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxinone ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Heptanoic acid derivatives
Reduction: Dihydroxyheptane derivatives
Substitution: Various substituted dioxinones
Applications De Recherche Scientifique
2-Heptyl-2H,4H-1,3-dioxin-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Heptyl-2H,4H-1,3-dioxin-4-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors and altering their signaling pathways.
Comparaison Avec Des Composés Similaires
- 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
- 2,2-Dimethyl-4H-1,3-dioxin-4-one
- 2-Phenyl-4H-1,3-dioxin-4-one
Comparison: 2-Heptyl-2H,4H-1,3-dioxin-4-one is unique due to its heptyl group, which imparts distinct physicochemical properties compared to other dioxinones
Propriétés
Numéro CAS |
94691-92-6 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
2-heptyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C11H18O3/c1-2-3-4-5-6-7-11-13-9-8-10(12)14-11/h8-9,11H,2-7H2,1H3 |
Clé InChI |
SEINIXYXCRJKGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1OC=CC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


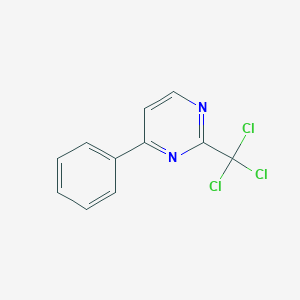
silane](/img/structure/B14345642.png)

![(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride](/img/structure/B14345648.png)

